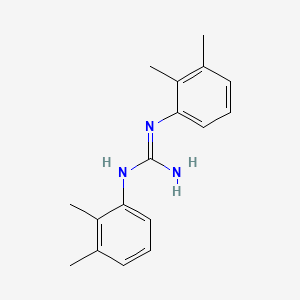

N,N'-Bis(dimethylphenyl)guanidine

Description

Broad Significance of Guanidine (B92328) Functionality in Synthetic and Catalytic Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in various chemical disciplines. Guanidines are recognized as some of the strongest neutral organic bases, a property stemming from the resonance stabilization of their protonated form, the guanidinium (B1211019) cation. rsc.org This strong basicity has made them invaluable as catalysts in a multitude of organic reactions, including Michael additions, Henry reactions, and transesterifications. researchgate.netresearchgate.net

Beyond their role as bases, the guanidine moiety is a prevalent scaffold in medicinal chemistry and is found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including antibacterial, antiviral, and antitumor properties. spectrabase.comcnr.it The versatility of the guanidine core also extends to materials science, where its derivatives are explored in the context of crystal engineering, supramolecular chemistry, and as components of ionic liquids. rsc.org The ability to tune the steric and electronic properties of guanidines by modifying the substituents on the nitrogen atoms allows for the rational design of task-specific catalysts and functional molecules. organic-chemistry.org

Historical Context of Guanidine Compound Research

The history of guanidine chemistry began in 1861 when Adolph Strecker first isolated the parent compound, guanidine, from the oxidative degradation of guanine (B1146940) obtained from Peruvian guano. rsc.org Early synthetic routes to guanidine were developed, including the thermal decomposition of ammonium (B1175870) thiocyanate. nist.gov A significant advancement came with the development of a commercial process involving the reaction of dicyandiamide (B1669379) with ammonium salts. nist.gov The structural elucidation of guanidine, despite its simple molecular formula, was only fully completed with a detailed crystallographic analysis 148 years after its initial discovery. nist.gov Research into guanidino compounds expanded significantly, particularly after the discovery of guanidinosuccinic acid in the urine of uremic patients in 1963, which spurred interest in their biochemical roles. rsc.org The development of biguanide (B1667054) drugs like metformin (B114582) for diabetes, introduced in Europe in the 1950s, further highlighted the therapeutic potential of guanidine-containing structures. nist.gov

Structure

3D Structure

Properties

CAS No. |

75535-12-5 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

1,2-bis(2,3-dimethylphenyl)guanidine |

InChI |

InChI=1S/C17H21N3/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H3,18,19,20) |

InChI Key |

SQDYIZWEQGMDFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles

Guanidine (B92328) and Guanidinate Ligand Systems

The utility of guanidines in coordination chemistry stems from their rich nitrogen-based structure and tunable electronic and steric profiles. nih.gov The substituents on the nitrogen atoms directly influence the ligand's basicity, nucleophilicity, and coordination ability. researchgate.net

Role as Neutral N-Based Donor Ligands

In their neutral form, guanidines function as N-based donor ligands. nih.govmdpi.com Much like other neutral nitrogen donors such as amines and ureas, they can coordinate to a metal center through one of their nitrogen atoms. mdpi.com The coordination chemistry of metal complexes with N-bases is highly variable and depends on the nature of the metal, the ligand's basicity, and the number of donor sites. mdpi.com While coordination as a neutral ligand is well-documented, the deprotonated anionic forms are far more prevalent in organometallic chemistry. nih.gov

Application as Anionic Guanidinate Ligands

Deprotonation of a guanidine, such as N,N'-Bis(dimethylphenyl)guanidine, yields a monoanionic guanidinate ligand. These anionic derivatives are the most common form used in organometallic complexes. nih.gov The primary characteristic of these chelating ligands is their electronic adaptability, which arises from the significant delocalization of the negative charge across the N-C-N framework. nih.govresearchgate.net The most widely encountered coordination mode for these anionic ligands is N,N'-chelation, where two nitrogen atoms bind to the metal center, forming a stable ring structure. nih.gov

Sterically Demanding and Bulky Guanidine Ligands

The introduction of bulky substituents onto the nitrogen atoms of the guanidine backbone is a key strategy in ligand design. The dimethylphenyl (xylyl) groups in this compound provide significant steric hindrance. This steric bulk around the metal center plays a crucial role in determining the solid-state structure and solution behavior of the resulting metal complexes. rsc.org For instance, sterically demanding N,N'-bis(aryl)amidinates, which are structurally related to guanidinates, have been shown to influence the final geometry of magnesium complexes, leading to either monomeric or dimeric species depending on the size of the aryl groups. rsc.org This control over the metal's coordination sphere is critical for stabilizing reactive species and influencing catalytic activity.

Conjugated Bis-Guanidine Ligands and Their Unique Capabilities

Building upon the single guanidine unit, more complex conjugated bis-guanidine (CBG) ligands have been developed. Symmetrically substituted tetra-aryl CBGs, such as those bearing 2,6-dimethylphenyl groups, have been synthesized and characterized. researchgate.net These ligands possess unique capabilities stemming from the presence of multiple acidic protons that can be deprotonated upon reaction with metal reagents. researchgate.net This allows a single CBG ligand to form both four- and six-membered heterocycles and to stabilize multiple metal centers within the same molecule, a feature not typically observed with simpler chelating ligands. researchgate.net

Tuning of Steric and Electronic Requirements in Ligand Design

Guanidinates are considered highly tunable ligands because both their steric and electronic properties can be readily and systematically altered. nih.govnih.gov By changing the aryl substituents, such as using different isomers of dimethylphenyl or introducing other functional groups, one can precisely modulate the ligand's donor strength and the steric environment around the metal. researchgate.netnih.gov This tuning impacts the stability, reactivity, and solubility of the coordination compounds. nih.gov Computational studies on related systems have shown that in some cases, electronic factors can prevail over steric factors in determining the preferred coordination geometry. nih.gov This ability to fine-tune the ligand's properties is essential for designing complexes for specific applications, such as catalysis. nih.gov

Metal Complexes Supported by Guanidine and Guanidinate Ligands

The versatile and tunable nature of sterically demanding guanidinate ligands, including those with dimethylphenyl substituents, has led to their use in supporting a variety of metal complexes across the periodic table. The choice of the metal and the specific guanidinate ligand dictates the final structure and reactivity of the complex.

Research has demonstrated the synthesis of several types of metal complexes using bulky guanidinate and related N-based ligands. These complexes often feature unique structural motifs driven by the steric and electronic properties of the ligand.

Examples of Metal Complexes with Bulky Guanidinate-Type Ligands

| Metal | Ligand Type | Complex Features | Source(s) |

| Aluminum | Conjugated Bis-Guanidinate | Forms four- and six-membered heterocycles; supports mononuclear and dinuclear species. | researchgate.net |

| Magnesium | Sterically Demanding Bis(amidinate) | Forms monomeric [Mg(L)₂(THF)] or unsolvated [Mg(L)₂] complexes depending on ligand bulk. | rsc.org |

| Magnesium | Conjugated Bis-Guanidinate | Synthesized as a pre-catalyst for C-C bond coupling reactions. | researchgate.netresearchgate.net |

| Zinc | Conjugated Bis-Guanidinate | Forms hydride complexes active in the dehydroborylation of terminal alkynes. | researchgate.net |

| Rare-Earth (RE) Metals | Guanidinate | Exhibits asymmetric coordination of the guanidinate ligand in mono- and dinuclear complexes. | nih.gov |

Transition Metal Guanidinate Complexes

Guanidine-based ligands, including N,N'-diaryl derivatives, form stable complexes with a variety of transition metals. These ligands can coordinate as neutral molecules through the imine nitrogen or, more commonly, as monoanionic ligands upon deprotonation. The resulting guanidinate anion typically acts as a bidentate N,N'-donor, forming a stable four-membered chelate ring with the metal center. The bulky nature of the dimethylphenyl substituents significantly influences the structural and chemical properties of these complexes.

Ruthenium complexes incorporating guanidine-based ligands have been synthesized, often starting from the dimeric precursor [{Ru(p-cymene)Cl₂}₂]. The reaction with N,N'-diaryl-N''-functionalized guanidines can lead to half-sandwich ruthenium–arene complexes. nih.govunizar.es In these structures, the guanidine ligand can coordinate in several modes. For instance, with ligands like N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidine, a κ² chelate coordination is observed, forming a cationic complex of the type [(η⁶-p-cymene)RuCl(H₂L)][SbF₆]. unizar.es

Deprotonation of the ligand can lead to a facial κ³ coordination mode, as seen in complexes like [(η⁶-p-cymene)Ru(κ³N,N',N''-HL¹)][SbF₆]. unizar.es The p-cymene (B1678584) moiety is bound to the ruthenium in a typical π-fashion, and a chloride ion often occupies the remaining coordination site. nih.gov The guanidine-based portion of the complex can achieve a nearly planar geometry, which is advantageous for interactions with biological macromolecules like DNA. nih.gov Research has also been conducted on mononuclear ruthenium complexes containing two chelate N,N',N''-triphenylguanidinate(1–) ligands, formed by reacting triphenylguanidine with [Ru(O₂CCF₃)₂(CO)(PPh₃)₂]. rsc.org

Table 1: Selected Ruthenium Guanidinate Complex Data

| Complex | Guanidine Ligand | Coordination Mode | Key Structural Feature |

|---|---|---|---|

| [(η⁶-p-cymene)RuCl(H₂L¹)][SbF₆] | N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidine | κ² Chelate | Six-membered chelate ring |

| [(η⁶-p-cymene)Ru(κ³N,N',N''-HL¹)][SbF₆] | N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidinate | fac-κ³ | Tridentate coordination |

The coordination chemistry of guanidines with molybdenum carbonyls is less specific to this compound in the available literature. However, studies on related systems provide insight into potential coordination modes. For example, reactions involving phosphorus-substituted tetramethylguanidines and molybdenum tetracarbonyl fragments have been shown to produce complexes where the ligand binds through phosphorus and nitrogen atoms (P,N- and P,N,N'-donation). This indicates the versatility of functionalized guanidines in coordinating with molybdenum.

Generally, molybdenum(0) carbonyl complexes with bidentate N,N-ligands, such as cis-[Mo(CO)₄(N-N)], are well-established. Further substitution can lead to tricarbonyl species, [Mo(CO)₃(N-N)(L)], where the geometry can be either facial or meridional. The stability and reactivity of these complexes are highly dependent on the nature of the co-ligands. For instance, bidentate ligands that are poor π-acceptors tend to strengthen the remaining Mo-CO bonds.

Guanidine ligands coordinate with a broad range of other transition metals, yielding complexes with diverse structures and applications.

Copper, Iron, and Nickel: Bis(guanidine) ligands have been used to synthesize complexes with copper and iron. researchgate.net For instance, copper(I) halide complexes with bis(guanidine) ligands have demonstrated catalytic activity in atom transfer radical polymerization (ATRP). mdpi.com Nickel(II) complexes have been prepared with related phosphinyl-guanidine ligands, where the ligand acts in a tridentate fashion, coordinating through two P=O groups and the imine nitrogen atom. researchgate.net Depending on the counter-ion, both octahedral and square planar geometries can be achieved for nickel. researchgate.net

Silver: A silver complex with the formula [Ag{PhN=C(NHPh)₂}₂]⁺ has been characterized. In this complex, the silver ion is coordinated by two monodentate triphenylguanidine ligands, each binding through its imine nitrogen atom.

Manganese and Cobalt: The coordination chemistry of the bis(tetramethylguanidino)propane ligand has been systematically studied with manganese and cobalt, among other metals. researchgate.net These reactions typically yield mononuclear complexes with a distorted tetrahedral geometry around the M(II) center. researchgate.net For cobalt, a complex with the formula [CoCl₂{PhN=C(NHPh)₂}₂] has been synthesized, where the cobalt atom is in a tetrahedral environment, coordinated to two chloride ions and two monodentate triphenylguanidine ligands.

Zinc complexes featuring guanidinate ligands are notable for their applications in catalysis, particularly in the ring-opening polymerization of lactide. nih.gov The use of bulky aromatic substituents on the guanidine ligand, such as in this compound, can lead to the formation of dimeric zinc species. researchgate.net These dimers may feature electron-deficient ethyl bridges, a characteristic common in main group organometallic chemistry. researchgate.net

Chiral Zn(II) chloride bis(guanidine) complexes have also been reported, demonstrating the tunability of the ligand framework for asymmetric catalysis. researchgate.net While zinc is a d-block element, its chemistry often resembles that of main group metals, and its organometallic guanidinate complexes are relatively scarce compared to other transition metals. researchgate.net The reaction between zinc dialkyls and guanidines can be selective, and protonation of a resulting alkyl-bridged dimer with a phenol (B47542) may lead to the cleavage of a Zn-N bond rather than the Zn-C bond, generating a complex with a neutral, coordinated guanidine ligand. researchgate.net

Main Group Metal Guanidinate Complexes

Guanidinate ligands form stable complexes with a variety of main group metals, where they typically act as monoanionic, bidentate chelating agents. nih.govresearchgate.net The steric bulk of the substituents on the nitrogen atoms is a critical factor in determining the structure and nuclearity of the resulting complexes.

The synthesis of lithium guanidinates is often achieved by reacting a suitable carbodiimide (B86325) with a secondary lithium amide or an organolithium reagent. researchgate.net For example, the reaction of N,N'-diorganocarbodiimides with secondary lithium amides like LiNEt₂ or LiNiPr₂ yields dimeric lithium guanidinates of the formula [R₂NC(NR')₂Li(S)]₂, where S is a coordinating solvent molecule like THF. researchgate.net

Crystal structure analyses of these compounds frequently reveal ladder-type dimeric structures. researchgate.net In these dimers, two lithium atoms are bridged by nitrogen donors from the guanidinate ligands. Each guanidinate ligand in these structures typically acts as a tridentate donor, with one nitrogen bridging the two lithium atoms and the other two nitrogens coordinating to a single lithium atom (κN,κN':κN'). researchgate.net The coordination sphere of each lithium atom is often completed by a solvent molecule, resulting in a distorted tetrahedral geometry. researchgate.net Studies on lithium formamidinate complexes with bulky N,N'-di(aryl) substituents have shown that increasing steric bulk can lead to metal-arene contacts, a feature that could be relevant for the highly substituted N,N'-Bis(dimethylphenyl)guanidinate system. researchgate.net

Table 2: Summary of Common Lithium Guanidinate Structural Features

| Feature | Description | Reference |

|---|---|---|

| Synthesis Method | Reaction of R'N=C=NR' with LiNR₂ | researchgate.net |

| Common Structure | Dimeric, Ladder-type | researchgate.net |

| Ligand Coordination | Tridentate (κN,κN':κN') | researchgate.net |

Aluminum Complexes (Mono- and Dinuclear)

Bulky bis-guanidinate ligands, including those with dimethylphenyl substituents, have been successfully employed to synthesize both mono- and dinuclear aluminum complexes. iaea.orgresearchgate.net The deprotonation of the parent bis-guanidine ligand with organoaluminum reagents like trimethylaluminum (B3029685) is a common synthetic route. iaea.orgmdpi.com

In dinuclear aluminum alkyl complexes, such as those formed with a piperazine-bridged bis-guanidine ligand, each aluminum center is typically chelated by a monoanionic guanidinate moiety in an N,N''-fashion. iaea.org The remaining coordination sites on the aluminum are occupied by alkyl or halide ligands, resulting in a distorted tetrahedral geometry around each metal center. iaea.org For instance, the reaction of a bis-guanidine with trimethylaluminum can yield a bimetallic aluminum alkyl complex. iaea.org Subsequent reaction with iodine can lead to an alkyl-halide exchange, forming the corresponding aluminum iodide complex. iaea.org

The flexibility of the ligand framework allows for the formation of different-sized heterocycles. Conjugated bis-guanidine ligands, for example, can form both four- and six-membered aluminum heterocycles. researchgate.netresearchgate.net This is attributed to the presence of multiple acidic protons on the ligand, allowing for stepwise deprotonation and coordination to one or more metal centers. researchgate.netresearchgate.net The resulting complexes can feature either a single aluminum atom in a mononuclear structure or two aluminum atoms in a dinuclear arrangement. mdpi.comresearchgate.net

Table 1: Selected Dinuclear Aluminum Complexes with Bis-guanidinate Ligands

| Compound | Ligand Backbone | Al-Ligand | Other Ligands | Geometry at Al | Reference |

| [L1(AlMe2)2] | Piperazine-bridged bis(2,6-Me2-C6H3-guanidinate) | N,N'-chelate | 2 x Methyl | Distorted tetrahedral | iaea.org |

| [L3(AlI2)2] | Piperazine-bridged bis(2,6-iPr2-C6H3-guanidinate) | N,N'-chelate | 2 x Iodine | Distorted tetrahedral | iaea.org |

| Dinuclear Complex 4 | Diprotic biguanide (B1667054) | N,N'-chelate | - | Tetracoordinated | mdpi.com |

Gallium Complexes

The coordination chemistry of this compound extends to gallium, where it can stabilize both mononuclear and dinuclear complexes. Similar to aluminum, the synthesis of gallium complexes often involves the reaction of a lithiated guanidinate with a gallium halide precursor. researchgate.netniser.ac.in For instance, tetra-aryl-substituted conjugated bis-guanidinates have been used to create monomeric gallium dihalide (GaCl2, GaI2) and dihydride (GaH2) complexes. researchgate.net

In these complexes, the gallium center is typically chelated by the guanidinate ligand. The ability of conjugated bis-guanidine ligands to form both four- and six-membered heterocycles is also observed with gallium, highlighting the ligand's versatility in accommodating different metal ion sizes and coordination preferences. niser.ac.in Research has also explored the synthesis of low-valent gallium(I) complexes stabilized by these bulky guanidinate ligands, which are of interest for their potential reactivity. niser.ac.in

Table 2: Examples of Gallium Complexes with Guanidinate-type Ligands

| Complex Type | Ligand Type | Gallium Oxidation State | Key Features | Reference |

| Mononuclear dihalide | Conjugated bis-guanidinate | +3 | Monomeric, thermally stable | researchgate.net |

| Mononuclear dihydride | Conjugated bis-guanidinate | +3 | Monomeric | researchgate.net |

| Dinuclear | Tris(dimethylamino)gallium dimer | +3 | Dimeric structure with bridging amino groups | wikipedia.org |

| Gallylene | Phenalenyl-based N,N-bidentate | +1 | Stable monovalent gallium(I) | chemrxiv.org |

Germanium(II) and Tin(II) Amide Complexes

Guanidinate ligands, including those with bulky aryl substituents like dimethylphenyl, have proven effective in stabilizing low-valent germanium(II) and tin(II) amide complexes. niser.ac.in These complexes are typically synthesized through two primary routes: the reaction of a bulky guanidine ligand with potassium hexamethyldisilazide (KHMDS) and a metal dihalide, or the deprotonation of the guanidine with a metal bis(trimethylsilyl)amide. niser.ac.in

In the resulting complexes, such as LGeN(SiMe3)2 and LSnN(SiMe3)2 (where L is the guanidinate ligand), the metal center is in a +2 oxidation state. niser.ac.in X-ray crystallographic studies have revealed that these complexes are typically monomeric, with the metal center in a distorted tetrahedral environment. niser.ac.in This geometry is rationalized by the presence of a stereochemically active lone pair of electrons on the germanium(II) or tin(II) center. niser.ac.in

Table 3: Germanium(II) and Tin(II) Amide Complexes with Guanidinate Ligands

| Compound | Metal | Ligand System | Synthesis Route | Metal Center Geometry | Reference |

| L1GeN(SiMe3)2 | Ge(II) | Guanidinate & Amide | Guanidine + KHMDS + GeCl2 | Distorted tetrahedral | niser.ac.in |

| L1SnN(SiMe3)2 | Sn(II) | Guanidinate & Amide | Guanidine + KHMDS + SnCl2 | Distorted tetrahedral | niser.ac.in |

| L1GeN(SiMe3)2 | Ge(II) | Guanidinate & Amide | Deprotonation with Ge[N(SiMe3)2]2 | Distorted tetrahedral | niser.ac.in |

| L1SnN(SiMe3)2 | Sn(II) | Guanidinate & Amide | Deprotonation with Sn[N(SiMe3)2]2 | Distorted tetrahedral | niser.ac.in |

Coordination Modes and Geometries in Metal Complexes

The guanidinate ligand offers a range of coordination modes, contributing to its widespread use in coordination chemistry. at.ua The specific mode of coordination is influenced by factors such as the metal center, the steric and electronic properties of the guanidinate substituents, and the reaction conditions.

The most common coordination mode for guanidinate ligands is the κ²-N,N''-chelate fashion. nih.gov In this mode, the two nitrogen atoms of the guanidinate backbone bind to the metal center, forming a stable chelate ring. This is observed in a wide variety of complexes, including those of aluminum, where the guanidinate ligand chelates to the metal center, contributing to a distorted tetrahedral geometry. iaea.org The formation of such chelate rings is a key stabilizing factor for these complexes.

In bimetallic systems, the guanidinate ligand can act as a bridging ligand, bringing two metal centers into close proximity. While direct metal-metal bonding is not always a defining feature, the ligand framework can facilitate interactions between the metal centers. For instance, in some dinuclear copper complexes, the two copper atoms are separated by a significant distance, but are linked through the ligand backbone. at.ua The potential for metal-metal interactions is an area of ongoing research, particularly in the context of designing catalysts and materials with novel electronic properties.

Bis-guanidine ligands, in particular, exhibit significant flexibility, allowing them to coordinate to multiple metal centers in various arrangements. researchgate.net This flexibility stems from the nature of the bridging group connecting the two guanidine moieties. This allows the ligand to adopt different conformations to accommodate the geometric preferences of the metal centers. Conjugated bis-guanidine ligands are especially versatile, capable of forming both four- and six-membered heterocycles that can encapsulate multiple metal atoms within the same molecule. researchgate.netresearchgate.net This adaptability makes them valuable for the construction of complex multinuclear architectures. researchgate.net

Catalytic Applications and Mechanistic Insights

Organocatalysis

The field of organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions, offering a powerful alternative to traditional metal-based catalysts. researchgate.net Within this field, chiral guanidines, which are derivatives of the achiral N,N'-Bis(dimethylphenyl)guanidine, have become prominent catalysts. rsc.orgcapes.gov.brnih.gov Their effectiveness stems from a unique combination of strong basicity and the ability to act as hydrogen-bond donors. rsc.orgnih.gov This dual functionality allows them to activate a wide range of substrates and facilitate numerous fundamental organic transformations with high efficiency and stereoselectivity. rsc.orgcapes.gov.br The structural diversity of these catalysts, which includes acyclic, monocyclic, and bicyclic forms, has further broadened their applicability in asymmetric synthesis. rsc.orgnih.gov

Chiral Guanidines as Asymmetric Organocatalysts

Chiral guanidines have been successfully employed as powerful organocatalysts in a variety of asymmetric transformations. rsc.orgrsc.org Their utility has been demonstrated in Brønsted base catalysis, hydrogen-bond-donor catalysis, and phase-transfer catalysis. nih.govacs.org The design of these catalysts often involves incorporating a chiral scaffold, such as an axially chiral binaphthyl backbone, into the guanidine (B92328) structure. bangor.ac.uknih.gov This creates a well-defined chiral environment around the basic and hydrogen-bonding sites of the guanidine core, enabling high levels of enantioselectivity in the catalyzed reactions. bangor.ac.uk The combination of the guanidine functional group's inherent properties with a chiral framework has led to the development of highly active and selective catalysts for producing optically active molecules. nih.gov

A defining characteristic of guanidines is their strong Brønsted basicity, a property that is central to their catalytic activity. rsc.orgnih.gov This high basicity, which results from the resonance stabilization of the protonated guanidinium (B1211019) cation, allows the catalyst to deprotonate a wide range of carbon acids (pronucleophiles) to generate reactive nucleophiles under mild conditions. nih.gov In a typical catalytic cycle, the chiral guanidine base abstracts a proton from a pronucleophile, forming a hydrogen-bonded ion pair. nih.gov This deprotonation step is often crucial for initiating the reaction, and the strong basicity of guanidines makes them particularly effective for reactions involving less acidic pronucleophiles, such as protected cyanohydrin ether derivatives. The ability to function as a potent base distinguishes guanidines from many other organocatalysts and enables a unique range of chemical transformations. capes.gov.br

Beyond their basicity, chiral guanidines and their conjugate acids (guanidinium ions) are excellent hydrogen-bond donors. rsc.orgnih.gov This capability is a cornerstone of their catalytic mechanism, allowing for the activation of electrophiles and the organization of reactants in the transition state. nih.gov After the guanidine deprotonates the nucleophile, the resulting guanidinium ion can form a bidentate hydrogen-bonding interaction with the electrophile, such as a nitroalkene or an enone. capes.gov.brbangor.ac.uk This interaction activates the electrophile by lowering its electron density, making it more susceptible to nucleophilic attack. This dual activation—simultaneously generating the nucleophile through basicity and activating the electrophile through hydrogen bonding—is a key feature of bifunctional guanidine catalysis, leading to highly organized, stereoselective transition states. capes.gov.br Chiral guanidinium salts have also been employed specifically as hydrogen-bond donor catalysts in phase-transfer and other reactions. rsc.orgnih.gov

Applications in Enantioselective Synthesis

The unique catalytic properties of chiral guanidines have been harnessed for a variety of important enantioselective reactions. Their ability to effectively catalyze bond formation has made them valuable tools for the synthesis of complex, optically active molecules. rsc.orgnih.gov

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction, and chiral guanidines have proven to be exceptionally effective catalysts for its enantioselective variants. They have been successfully used in the addition of 1,3-dicarbonyl compounds, cyanohydrin ether derivatives, and functionalized furanones to various Michael acceptors like conjugated nitroalkenes and enones. Axially chiral guanidine catalysts, for instance, have demonstrated high catalytic activity and enantioselectivity in the reaction between 1,3-dicarbonyls and nitroalkenes. bangor.ac.uk The catalyst functions by deprotonating the dicarbonyl compound while simultaneously activating the nitroalkene through hydrogen bonding, leading to high yields and excellent stereocontrol.

The table below summarizes the performance of various chiral guanidine catalysts in enantioselective Michael addition reactions.

Table 1: Chiral Guanidine-Catalyzed Enantioselective Michael Additions

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Axially Chiral Guanidine | 1,3-Dicarbonyl Compounds | Conjugated Nitroalkenes | High | - | High |

| Axially Chiral Guanidine | α-Thio Substituted Furanones | Conjugated Nitroalkenes | High | High (syn) | High |

| Chiral Bis(guanidino)iminophosphorane | Cyanohydrin Ether Derivatives | Enones | High | Moderate to High | Moderate to High |

This table is a representation of typical results and specific values may vary based on substrates and reaction conditions.

While less common than their use in Michael additions, chiral guanidines have also been applied as organocatalysts for the asymmetric epoxidation of electron-deficient olefins. This reaction provides a direct route to chiral epoxides, which are valuable synthetic intermediates. For instance, chiral cyclic guanidines have been used to catalyze the nucleophilic epoxidation of chalcones and their derivatives.

One study reported that a pentacyclic guanidine catalyst afforded epoxides with enantiomeric excesses ranging from 39-60%. A newly developed tricyclic guanidine was found to significantly accelerate the reaction while maintaining a similar level of asymmetric induction. In another approach, a bifunctional guanidine-urea organocatalyst was employed for the asymmetric epoxidation of 1,4-naphthoquinones, demonstrating the versatility of these catalysts. The mechanism generally involves the guanidine activating the hydroperoxide oxidant, while the chiral environment of the catalyst directs the stereochemical outcome of the oxygen transfer to the alkene.

Table 2: Chiral Guanidine-Catalyzed Asymmetric Epoxidation

| Catalyst Type | Substrate | Oxidant | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pentacyclic Guanidine | Chalcone | Not Specified | 39-60 |

| Guanidine-Urea Bifunctional Catalyst | 1,4-Naphthoquinones | Not Specified | Not Specified |

This table summarizes reported applications of chiral guanidines in asymmetric epoxidation.

Henry Reactions

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidines, owing to their strong basicity, are effective organocatalysts for this transformation. The general mechanism involves the guanidine base deprotonating the nitroalkane to form a nitronate anion. This nucleophile then attacks the carbonyl electrophile. The resulting alkoxide is subsequently protonated by the conjugate acid of the guanidine catalyst (the guanidinium ion), regenerating the catalyst and yielding the β-nitroalcohol product.

Chiral guanidines have been developed to achieve enantioselectivity in Henry reactions. mdpi.com In these systems, the chiral guanidinium ion can form hydrogen bonds with both the nitronate and the aldehyde, organizing them within a chiral environment in the transition state to favor the formation of one enantiomer. mdpi.com While a variety of substituted guanidines have been successfully employed, including enantiomerically pure and axially chiral variants, specific studies detailing the use of this compound as a catalyst for the Henry reaction are not prominent in the literature. mdpi.comnih.gov However, the fundamental basicity of the guanidine core suggests it would be a competent catalyst for this transformation.

1,4-Conjugate Additions

Guanidines are widely used as organocatalysts for 1,4-conjugate additions, also known as Michael additions. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The catalytic role of the guanidine is to act as a Brønsted base, deprotonating a pronucleophile (such as a malonate ester, β-ketoester, or thiol) to generate the active nucleophile. The catalyst is regenerated in the final protonation step.

The guanidinium ion formed after the initial deprotonation step can play a crucial role in activating the Michael acceptor and controlling stereoselectivity through hydrogen bonding. jst.go.jp Silver(I) salts have also been used to catalyze cascade hydroamination/Michael addition sequences of specific guanidine substrates to form complex bicyclic guanidines. nih.govacs.org Although N,N'-bis(imidazolyl)guanidine functionalized phosphines have been explored as initiators for conjugate-addition polymerization, detailed studies on the application of simple this compound in standard 1,4-conjugate addition reactions are not extensively documented. researchgate.net

Bifunctional Catalysis

Bifunctional catalysis is a strategy where a single catalyst possesses two distinct functional groups that work in concert to promote a reaction. Guanidines are excellent platforms for designing bifunctional catalysts. The guanidine unit can act as a Brønsted base to deprotonate a nucleophile, while its conjugate acid, the guanidinium ion, can act as a Brønsted acid to activate an electrophile through hydrogen bonding. nih.gov

This dual activation model is a key feature of many guanidine-catalyzed reactions. For instance, in the aza-Henry reaction, a chiral guanidine-amide catalyst can deprotonate nitromethane (B149229) via the guanidine moiety, while the amide group simultaneously activates the ketimine electrophile through a hydrogen bond. nih.govnih.gov This cooperative action within a single molecule effectively lowers the activation energy of the reaction and can precisely control the stereochemical outcome. nih.gov This principle of bifunctional activation is a cornerstone of modern organocatalysis. tcd.ie

Achiral Guanidine-Related Catalysis

While a significant portion of research focuses on chiral guanidines for asymmetric synthesis, achiral guanidines are powerful catalysts for a wide range of organic transformations where stereocontrol is not required. Their strong basicity makes them suitable for reactions requiring proton abstraction, such as eliminations, isomerizations, and various condensation reactions. A review of guanidine chemistry highlights their versatility, covering their use in both organocatalysis and in combination with metals. rsc.org The use of achiral guanidines is often favored for their lower cost and simpler synthesis. This compound falls into this category of achiral catalysts, valued for its strong basicity and steric bulk provided by the dimethylphenyl groups.

Metal-Catalyzed Transformations Involving Guanidine Ligands

Guanidines and their deprotonated counterparts, guanidinates, are excellent ligands for a wide variety of metals. researchgate.net The nitrogen-rich guanidine framework can coordinate to metal centers in several ways, and the electronic and steric properties of the ligand can be finely tuned by modifying the substituents on the nitrogen atoms. This modulation allows for precise control over the activity and selectivity of the resulting metal catalyst.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Metal complexes featuring guanidinate ligands have emerged as highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. nih.govresearchgate.net Zinc complexes, in particular, have received considerable attention as non-toxic alternatives to the industrially used tin-based catalysts. nih.gov The general mechanism for ROP initiated by these complexes is the coordination-insertion mechanism. The polymerization is typically initiated by a metal-alkoxide species, where the alkoxide group attacks the carbonyl of the cyclic ester, opening the ring. The monomer coordinates to the metal center before insertion into the metal-alkoxide bond, propagating the polymer chain.

Lactide Homo- and Copolymerization

The synthesis of polylactic acid (PLA) through the ROP of lactide is of significant industrial importance. units.it While specific data for this compound complexes is scarce, extensive research on zinc complexes with the closely analogous bulky N,N'-bis(2,6-diisopropylphenyl)guanidinate ligands provides significant insight into their catalytic behavior. units.itacs.orgnih.govacs.org

These zinc guanidinate complexes demonstrate high activity and control in lactide polymerization, even under industrially relevant conditions (high temperature, solvent-free). units.itacs.org For example, zinc complexes supported by bulky monoanionic guanidinate ligands have been shown to be stable and active at 190 °C, with performance comparable to or exceeding that of the standard Sn(Oct)₂ catalyst, notably causing less racemization of the monomer. units.itacs.org

The data below, derived from studies on a zinc complex with a bulky bis(diisopropylphenyl)guanidinate ligand (a close analogue to a bis(dimethylphenyl)guanidinate), illustrates the typical performance in L-lactide polymerization.

Table 1: Polymerization of L-Lactide Catalyzed by an Analogous Zn-Guanidinate Complex¹

| Entry | [L-LA]:[Zn]:[iPrOH] | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( kg/mol ) | Đ (M_w/M_n) |

|---|---|---|---|---|---|---|

| 1 | 300:1:1 | 25 | 24 | 99 | 45.1 | 1.07 |

| 2 | 500:1:1 | 25 | 48 | 99 | 73.2 | 1.10 |

| 3 | 5000:1:100 | 190 | 0.5 | 93 | 12.0 | 1.34 |

| 4 | 10000:1:100 | 190 | 1 | 95 | 15.1 | 1.45 |

Data is illustrative and based on findings for Zn(II) complexes with (E)-1-cyclohexyl-2,3-bis(2,6-diisopropylphenyl)-1-methylguanidinate and related ligands. units.itacs.org

Furthermore, these catalysts are effective for the copolymerization of L-lactide with other cyclic esters, such as ε-caprolactone. acs.orgnih.gov The ability to form random or block copolymers allows for the tuning of the resulting material's properties, such as its mechanical strength, elasticity, and degradation rate, for various applications. nih.govnih.gov The composition of the resulting copolymers is often consistent with the monomer feed ratio, and the thermal properties, like the glass transition temperature (Tg), can be systematically varied. researchgate.netnih.gov

Table 2: Copolymerization of L-Lactide (LA) and ε-Caprolactone (CL)¹

| Entry | [LA]:[CL] Feed Ratio | LA in Copolymer (%) | CL in Copolymer (%) | M_n,exp ( kg/mol ) | Đ (M_w/M_n) | T_g (°C) |

|---|---|---|---|---|---|---|

| 1 | 90:10 | 89 | 11 | 18.1 | 1.30 | 45 |

| 2 | 75:25 | 74 | 26 | 17.5 | 1.25 | 28 |

| 3 | 50:50 | 48 | 52 | 16.9 | 1.21 | 2 |

| 4 | 25:75 | 23 | 77 | 17.8 | 1.24 | -29 |

| 5 | 10:90 | 9 | 91 | 18.5 | 1.28 | -51 |

Data is illustrative and based on findings for zinc pincer complexes and other related systems effective in LA/CL copolymerization. researchgate.netnih.gov

CO2 Fixation into Cyclic Carbonates

The conversion of carbon dioxide (CO2), a readily available and renewable C1 feedstock, into valuable chemicals is a significant goal in green chemistry. One of the most successful strategies in this area is the cycloaddition of CO2 to epoxides to produce cyclic carbonates. mdpi.com This reaction is 100% atom-economical and yields products with a wide range of industrial applications, including as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polycarbonates. researchgate.netmdpi.com

Guanidines have emerged as effective catalysts for this transformation. In many cases, a binary catalytic system, consisting of a guanidine and a co-catalyst, is employed to enhance catalytic activity. For instance, the combination of guanidine hydrochloride and zinc iodide (ZnI2) has been shown to be a highly efficient heterogeneous catalyst for the solvent-free synthesis of cyclic carbonates from CO2 and epoxides under mild conditions. mdpi.comresearchgate.net In such systems, a synergistic effect is observed where the guanidine and the metal salt work in concert to activate both the epoxide and the carbon dioxide. mdpi.comresearchgate.net

The proposed mechanism for the guanidine-catalyzed cycloaddition of CO2 to epoxides involves a dual activation pathway. The guanidine can activate the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, the guanidine can activate CO2. In binary systems with a metal salt like ZnI2, the Lewis acidic metal center can also coordinate to the oxygen atom of the epoxide, further enhancing its activation. mdpi.comresearchgate.net

While the catalytic activity of various guanidine derivatives has been explored, specific data on the performance of this compound in the synthesis of cyclic carbonates is not extensively detailed in the currently available literature. However, based on the general reactivity of aromatic guanidines, it is plausible that it could function as a catalyst in this reaction, likely in a binary system with a suitable co-catalyst. Further research would be needed to determine its specific efficacy and to optimize reaction conditions.

Hydroboration of Carbonyl Compounds

The hydroboration of carbonyl compounds is a fundamental reaction in organic synthesis, providing a valuable route to alcohols. While various reagents and catalysts have been developed for this transformation, the search for more efficient and selective systems continues.

Research into the catalytic activity of guanidine derivatives in this area has primarily focused on metal complexes of conjugated bis-guanidinates (CBGs). These ligands, which are structural analogues of β-diketimines, have been shown to support various metals, including lanthanides, in catalyzing the hydroboration of aldehydes and ketones. nih.govrsc.org For example, a lanthanum complex with a silylamido ligand, La[N(SiMe3)2]3, has been investigated both experimentally and theoretically for the hydroboration of aldehydes and ketones with pinacolborane (HBpin). nih.govrsc.org

The proposed mechanism for these lanthanide-catalyzed reactions involves the initial coordination of the carbonyl oxygen to the Lewis acidic metal center. nih.govrsc.org This is followed by an intramolecular, ligand-assisted hydroboration of the activated carbonyl group by the bound HBpin. nih.govrsc.org It has been observed that the hydroboration of ketones has a higher energetic barrier compared to aldehydes, which is attributed to increased steric hindrance and lower electrophilicity of the ketone carbonyl group. nih.govrsc.org

Despite the progress made with related guanidinate ligands, there is a notable lack of specific research in the public domain on the direct application of this compound as either a ligand or a catalyst for the hydroboration of carbonyl compounds. Therefore, detailed mechanistic insights and performance data for this specific compound in this reaction are not currently available.

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides, a ubiquitous functional group in pharmaceuticals and natural products. This reaction typically involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide, mediated by a palladium catalyst and a suitable ligand.

A wide variety of phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed aminocarbonylation reactions. The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity. While biaryl phosphine ligands are commonly used, there is ongoing research into the development of new and more efficient ligand systems. scilit.com

However, a thorough review of the available scientific literature reveals no specific studies on the use of this compound as a ligand in palladium-catalyzed aminocarbonylation reactions. The focus in this field has predominantly been on phosphorus-based ligands and, to a lesser extent, N-heterocyclic carbenes. Consequently, there is no information regarding its potential efficacy, mechanistic role, or any synergistic effects it might have in this catalytic transformation.

Catalytic Guanylation Reactions (from a catalysis perspective)

The synthesis of guanidines is of significant interest due to their prevalence in biologically active molecules and their utility as organocatalysts and ligands. rsc.orgnih.gov The catalytic guanylation of amines with carbodiimides represents a highly atom-economical route to access these important compounds. rsc.orgnih.gov

Various catalytic systems based on transition metals, main group metals, and rare-earth metals have been developed for this transformation. nih.gov For example, zinc-based catalysts have been shown to be effective in the chemoselective addition of N-H bonds from aromatic amines to carbodiimides. rsc.org The mechanism of these metal-catalyzed reactions can vary, but a common pathway involves the insertion of the carbodiimide (B86325) into a metal-amido bond, which is formed by the reaction of the metal precursor with the amine substrate. Subsequent protonolysis of the resulting metal-guanidinate intermediate by another molecule of amine regenerates the catalyst and releases the guanidine product. rsc.org

In addition to metal-based catalysts, organocatalytic approaches have also been explored. Chiral bis(guanidino)iminophosphorane organosuperbases, for instance, have been successfully used in enantioselective reactions. nih.gov

Despite the broad interest in catalytic guanylation, the use of this compound itself as a catalyst for this reaction is not documented in the available literature. While it is a guanidine, the research on catalytic guanylation has focused on using other types of catalysts to synthesize guanidines, rather than using a simple guanidine like this compound as the catalyst.

Synergistic Effects of Guanidine-Metal Salt Combinations

The combination of guanidines with metal salts often leads to catalytic systems with enhanced activity and selectivity, a result of synergistic effects between the two components. The guanidine can act as a ligand, modulating the electronic and steric properties of the metal center, and can also participate directly in the catalytic cycle, for example, by acting as a Brønsted base.

A notable example of such synergy is found in the copper/guanidine-catalyzed asymmetric alkynylation of isatins. nih.gov In this reaction, a bifunctional guanidine/CuI catalyst is employed to produce bioactive propargylic alcohols in high yields and enantioselectivities under mild conditions. nih.gov The guanidine moiety is believed to play a crucial role in the activation of the alkyne substrate.

Similarly, bis(guanidine) copper complexes have been investigated for their ability to activate dioxygen and mediate hydroxylation reactions, mimicking the function of the enzyme tyrosinase. mdpi.com The nature of the guanidine ligand and the copper salt can significantly influence the properties and reactivity of the resulting complex. scilit.commdpi.com

In the context of CO2 fixation, the combination of guanidine hydrochloride and zinc iodide has been shown to be a highly effective catalyst system for the synthesis of cyclic carbonates. mdpi.comresearchgate.net A possible mechanism involves the guanidine hydrochloride playing a dual role in activating both CO2 and the epoxide, while the zinc iodide also activates the epoxide. mdpi.comresearchgate.net This dual activation by both components of the catalytic system is a clear example of a synergistic effect.

Structural Characterization and Advanced Analysis

X-ray Crystallography Studies of Guanidine (B92328) Compounds

Determination of Molecular Geometries and Conformations

The geometry of N,N'-substituted guanidines can also be described in terms of cis-trans isomerism around the C-N bonds. Studies on a series of N,N'-substituted guanidines have shown that the preferred geometry in the solid state can be influenced by the electronic nature of the substituents. mdpi.com For instance, guanidines with more electron-donating groups may favor a cis-trans geometry, while those with electron-deficient groups may adopt a cis-cis conformation. mdpi.com

Analysis of Bond Lengths and Angles within the Guanidine Unit

The guanidine unit is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. In 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, the C=N imine double bond length is 1.266(2) Å, which is a typical value. nih.gov The C-N single bond lengths are 1.365(2) Å and 1.376(2) Å. nih.gov These values indicate a degree of delocalization of electron density within the N-C-N system, though a distinct double bond character is maintained.

The bond angles around the central carbon atom in the guanidine core deviate from the ideal 120° of a perfect trigonal planar geometry. In the aforementioned related compound, the N-C-N angles are 124.15(18)°, 121.58(17)°, and 114.26(17)°. nih.gov This distortion is a consequence of the different electronic nature of the imine and amine nitrogens and the steric interactions between the substituents.

Table 1: Selected Bond Lengths and Angles for 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C9=N2 | 1.266 (2) |

| C9-N1 | 1.365 (2) | |

| C9-N3 | 1.376 (2) | |

| Bond Angles | N1-C9-N2 | 124.15 (18) |

| N2-C9-N3 | 121.58 (17) | |

| N1-C9-N3 | 114.26 (17) |

Data sourced from a study on a related guanidine compound. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For N,N'-Bis(dimethylphenyl)guanidine, NMR can provide information about the connectivity of atoms, the symmetry of the molecule, and any dynamic processes that may be occurring.

While specific studies on the fluxional behavior of this compound are not detailed in the available literature, the general principles of dynamic NMR spectroscopy suggest that such molecules are likely to exhibit dynamic processes in solution. nih.govilpi.comwikipedia.org Fluxionality refers to molecules that undergo rapid, reversible intramolecular rearrangements, such as bond rotations or tautomerism, that can be observed on the NMR timescale. ilpi.comwikipedia.org

For N,N'-diarylguanidines, potential fluxional processes include:

Restricted Rotation: Rotation around the C-N bonds of the guanidine core may be hindered due to steric interactions between the bulky dimethylphenyl groups. This restricted rotation can lead to the existence of different conformers in solution. At low temperatures, the interchange between these conformers might be slow enough to be observed as separate sets of signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a time-averaged spectrum. wikipedia.org

Tautomerism: Guanidines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. While in the solid state a single tautomer is usually observed, in solution, an equilibrium between different tautomers might exist. mdpi.com NMR techniques, such as Exchange Spectroscopy (EXSY), can be used to study the kinetics of such tautomeric exchanges. nih.govresearchgate.net

A study on N,N′-bis-aryl-N′′-acylguanidines highlighted that the complexity of their NMR spectra, often characterized by broad signals, is due to the presence of multiple isomers arising from tautomerism and conformational isomerism. researchgate.net The use of variable temperature NMR experiments in conjunction with theoretical calculations can help in resolving and understanding these complex dynamic behaviors. researchgate.net

Conformational Isomerism Studies (e.g., Rotamer Exchange)

The phenomenon of conformational isomerism is a key aspect of the structural chemistry of N,N'-disubstituted guanidines like this compound. This isomerism arises from the restricted rotation around the carbon-nitrogen (C-N) bonds, leading to the existence of different spatial arrangements known as rotamers. The interchange between these rotamers, termed rotamer exchange, is a dynamic process that can be investigated using spectroscopic methods. researchgate.net

Studies on related N,N'-diarylguanidines have shed light on the energy barriers associated with the interconversion of these rotamers. The presence of bulky substituents on the aryl rings, such as the dimethylphenyl groups in the titular compound, can significantly hinder rotation around the C-N bonds. This steric hindrance results in higher energy barriers for rotamer exchange and forces the aryl rings into a non-planar orientation relative to the guanidine core.

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamics of this isomerism. By analyzing spectral changes at different temperatures, researchers can determine the rate of exchange between the rotameric forms and calculate the activation energy for the rotational process. This provides valuable insights into the molecule's flexibility and the steric interactions at play. researchgate.net

NMR Techniques for Substrate Binding Mode Elucidation (e.g., NOESY, HOESY)

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating the three-dimensional structures of molecules in solution and their interactions. For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY) are particularly valuable for determining how it binds to substrates.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment provides information about the spatial proximity of protons. numberanalytics.comnanalysis.com Cross-peaks in a NOESY spectrum indicate that protons are close in space (typically within 5 Å), which is a result of dipole-dipole interactions. nanalysis.comcolumbia.edu By analyzing the NOESY cross-peaks between the protons of this compound and a bound substrate, the specific orientation and points of interaction within the resulting complex can be determined. numberanalytics.com This technique is crucial in structure-based drug design and for validating hits from high-throughput screening. numberanalytics.com

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique is similar to NOESY but detects through-space interactions between different types of nuclei, such as between protons (¹H) and carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). HOESY is particularly useful when there is a lack of sufficient proton-proton contacts for a definitive NOESY analysis. It can reveal correlations between the protons of the dimethylphenyl groups of this compound and the carbon or nitrogen atoms of a substrate, offering complementary structural information.

The combined application of these advanced NMR methods allows for a detailed mapping of intermolecular interactions, leading to a comprehensive understanding of the substrate binding mode at an atomic level. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.net

The guanidine functional group itself has several distinct vibrational modes. wikipedia.org A prominent C=N stretching vibration is expected in the 1680-1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations typically appear in the fingerprint region of the spectrum, between 1400 and 1000 cm⁻¹. libretexts.org

The dimethylphenyl substituents also give rise to characteristic IR absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear just below this value. libretexts.org Aromatic C=C stretching vibrations cause one or more bands in the 1600-1450 cm⁻¹ range. libretexts.org The substitution pattern on the benzene (B151609) ring can be further analyzed through overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations between 900-675 cm⁻¹. utexas.edu

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Guanidine | C=N stretch | 1680-1600 |

| Guanidine | C-N stretch | 1400-1000 |

| Aromatic Ring | C-H stretch | > 3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Methyl Group | C-H stretch | < 3000 |

| Aromatic Ring | C-H bend (out-of-plane) | 900-675 |

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with high accuracy, which allows for the calculation of a unique elemental formula for the ion being analyzed. nih.gov

For this compound, with the chemical formula C₁₇H₂₁N₃, the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. nih.gov This theoretical mass is then compared to the experimentally measured m/z value from the HRMS instrument. A close match, with a mass error typically below 5 parts per million (ppm), provides strong evidence for the compound's identity and elemental composition. nih.gov This technique is routinely employed to confirm the successful synthesis of guanidine derivatives. nih.gov

| Ion | Elemental Formula | Calculated m/z |

| [M+H]⁺ | C₁₇H₂₂N₃⁺ | 268.1808 |

In addition to providing the exact mass, the fragmentation pattern observed in the mass spectrum can offer further structural details, corroborating the compound's identity.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations offer fundamental insights into the electronic and geometric properties of N,N'-Bis(dimethylphenyl)guanidine. These methods allow for the prediction of molecular orbitals, charge distributions, and vibrational frequencies, which are crucial for understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of guanidine (B92328) derivatives due to its balance of computational cost and accuracy. DFT calculations are instrumental in determining optimized geometries, including key bond lengths and angles within the this compound molecule. These calculations can predict how the substitution pattern on the phenyl rings influences the electronic properties of the central guanidinyl moiety.

For the related class of N,N′-bis-aryl-N′′-acylguanidines, DFT studies, particularly using the B3LYP functional, have been employed to understand isomerism and the effects of intramolecular hydrogen bonding. researchgate.net Such studies provide a framework for understanding the structural preferences of this compound.

Table 1: Representative Calculated Geometric Parameters for a Diarylguanidine Core Structure

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=N | 1.28 - 1.30 | |

| C-N (single) | 1.37 - 1.40 | |

| N-C-N | 115 - 125 | |

| C-N-C (aryl) | 120 - 130 |

Note: The data in this table is representative of diarylguanidine structures and is intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of theoretical accuracy for smaller systems or for benchmarking DFT results. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more precise calculations of electron correlation effects, which can be important for accurately determining the relative energies of different conformers and transition states. However, the computational cost of these methods is significantly higher, often limiting their application to more complex molecules like this compound. For smaller, related systems, ab initio calculations have been used to provide benchmark data for conformational energies.

Mechanistic Investigations of Chemical Reactions

Understanding the mechanisms of reactions involving this compound is crucial for its application as a catalyst or reactant in organic synthesis. Computational studies play a key role in mapping out reaction pathways, identifying transition states, and determining the factors that control reaction rates and selectivity.

This compound can act as a guanylating agent or a catalyst in guanylation reactions, which are important for the synthesis of more complex guanidine-containing molecules. The catalytic guanylation of amines with carbodiimides is a prominent example. Mechanistic considerations for such reactions, often supported by computational studies, have categorized the pathways into several types, including [2 + 2]-cycloaddition/protonation, insertion/protonation, and activation of carbodiimide (B86325) followed by nucleophilic addition. researchgate.net

The general mechanism for a metal-catalyzed guanylation of an amine with a carbodiimide involves the formation of a metal-amido species, which then adds to the carbodiimide. Subsequent protonolysis releases the guanidine product and regenerates the catalyst. While this compound itself is a metal-free catalyst, its basic nature allows it to facilitate these transformations by activating the amine or carbodiimide.

As a strong, non-nucleophilic base, this compound can catalyze a variety of organic reactions. The catalytic cycle typically involves the deprotonation of a substrate by the guanidine to generate a reactive intermediate. The resulting protonated guanidinium (B1211019) ion can then participate in the reaction, for example, by stabilizing an anionic transition state, before being deprotonated in the final step to regenerate the catalyst.

Computational studies can model these catalytic cycles, providing insights into the structures of intermediates and transition states, and helping to rationalize the observed reactivity and stereoselectivity. For instance, in reactions like the Michael addition or aldol reactions, DFT calculations can be used to explore the potential energy surface of the reaction and identify the lowest energy pathway.

Conformational Analysis and Stability

The flexibility of the this compound molecule, particularly the rotation around the C-N bonds, gives rise to various conformational isomers. Understanding the relative stabilities of these conformers is essential as the geometry of the molecule can significantly impact its reactivity and catalytic activity. researchgate.net

The conformational landscape of diarylguanidines is influenced by a combination of steric and electronic effects. The bulky dimethylphenyl groups can lead to significant steric hindrance, which will favor certain conformations over others to minimize these repulsive interactions. Furthermore, electronic effects such as conjugation between the phenyl rings and the guanidine core can also play a role in stabilizing particular geometries.

Computational methods, especially DFT, are well-suited for exploring the potential energy surface of this compound. By systematically rotating the dihedral angles of the C-N bonds and performing geometry optimizations, the various stable conformers (local minima) and the transition states connecting them can be identified. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 5.0 (Sterically hindered) |

| B | 0 | 180 | 1.5 |

| C | 90 | 90 | 0.0 (Most stable) |

| D | 90 | 270 | 0.2 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. Actual values would need to be determined through specific computational studies on this compound.

The stability of these conformers is a delicate balance between minimizing steric clash and maximizing electronic stabilization through resonance. Intramolecular hydrogen bonding, if applicable, can also significantly influence conformational preference. researchgate.net

Analysis of Non-Covalent Interactions

Theoretical and computational studies have been instrumental in elucidating the nature and significance of non-covalent interactions that govern the molecular assembly and crystal packing of this compound and its derivatives. These weak interactions, including hydrogen bonds and π-π stacking, are critical in determining the supramolecular architecture of these compounds.

Pi-Pi Overlap Interactions

Pi-pi (π-π) overlap interactions are a significant feature in the solid-state structure of aromatic guanidines. In the crystal structure of the related 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, a notable π-π stacking interaction occurs between one of the dimethylphenyl rings and the phenyl ring of an adjacent molecule. nih.govresearchgate.net This interaction is characterized by a centroid-to-centroid distance of 3.9631 Å, indicating a significant, stabilizing overlap between the π-systems of the aromatic rings. nih.govresearchgate.net Such interactions are crucial for the formation of the extended supramolecular assembly, contributing to the thermodynamic stability of the crystal lattice. The specific geometry and distance of these interactions are dictated by the steric and electronic properties of the dimethylphenyl substituents.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding, including non-covalent interactions. In the context of substituted guanidines, QTAIM analysis is employed to quantify the nature of the C-N bonds within the guanidine core and to identify and characterize weak intermolecular contacts.

QTAIM studies on related aryl guanidines have shown that topological parameters at the bond critical points (BCPs) can elucidate the degree of electron delocalization and covalency within the guanidine moiety. acs.orgnih.gov By partitioning the total energy of the system into intra- and interatomic terms through a method known as Interacting Quantum Atoms (IQA), a quantitative measure of the covalent-like interactions between atoms is derived. acs.orgrsc.org This is expressed by the exchange-correlation energy (Vxc), a key QTAIM-derived metric. rsc.org The magnitude of Vxc between two atoms reflects the extent of electron delocalization between them, which in turn correlates with bond distance and basicity (pKa). acs.orgrsc.org For the C-N bonds in the guanidine core, a more negative Vxc value indicates greater covalency. researchgate.net

The analysis of BCPs between atoms of different molecules allows for the unambiguous identification and characterization of hydrogen bonds and other weak interactions that define the supramolecular structure.

| Parameter | Symbol | Significance in Bond Analysis |

|---|---|---|

| Electron Density at BCP | ρ(r) | Indicates the strength of the interaction; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Sign indicates the nature of the interaction: negative for shared (covalent) interactions, positive for closed-shell (ionic, van der Waals, H-bonds) interactions. |

| Total Energy Density | H(r) | The sign of H(r) at the BCP helps distinguish between different types of interactions. |

| Exchange-Correlation Energy | Vxc | Quantifies the degree of electron delocalization and covalency between two atoms. More negative values imply greater covalency. rsc.org |

Noncovalent Interaction Plot (NCIPlot) Analysis

Noncovalent Interaction Plot (NCIPlot) is a powerful computational tool used to visualize and analyze weak, non-covalent interactions in real space. nih.govnih.gov The method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. wikipedia.org

An NCIPlot analysis of this compound would reveal distinct isosurfaces corresponding to different types of interactions:

Hydrogen Bonds : The C-H···N interactions would appear as small, disc-like isosurfaces located between the participating hydrogen and nitrogen atoms. These regions are typically colored blue, indicating strong, attractive interactions.

Van der Waals Interactions : Broad, diffuse isosurfaces would be observed between the dimethylphenyl rings of adjacent molecules, corresponding to π-π stacking. These surfaces are generally colored green, signifying weaker, delocalized van der Waals forces. researchgate.net

Steric Repulsion : Steric clashes, for instance, within the sterically hindered regions of the molecule, would be visualized as reddish areas, indicating repulsive interactions. researchgate.net

The color of the isosurfaces is mapped according to the value of the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density. This coloring scheme provides a qualitative guide to the nature and strength of the interactions, with blue indicating strong attraction, green indicating weak attraction, and red indicating repulsion. wikipedia.org

Electronic Structure and Reactivity Predictions

Computational methods are essential for predicting the electronic structure and reactivity of this compound. These studies provide insight into the molecule's behavior in chemical reactions and its potential for intermolecular interactions.

Electron Acceptor Properties

The electronic properties of the guanidine core and its aromatic substituents determine the molecule's ability to act as an electron donor or acceptor. In interactions with π-systems, the guanidinium cation is known to function as an electron acceptor. Natural Bond Orbital (NBO) analysis of guanidinium-aromatic complexes reveals orbital interactions that correspond to charge transfer from the aromatic system (electron donor) to the guanidinium cation (electron acceptor).

Furthermore, the diarylguanidine framework is a key structural motif in ligands for various biological receptors, such as the N-methyl-D-aspartate (NMDA) receptor. jussieu.fr The binding affinity and antagonist activity of these compounds are governed by their electronic structure, which allows them to participate in specific non-covalent interactions within the receptor's binding pocket. This biological activity implies that the molecule possesses defined regions of electrostatic potential that can favorably interact with electron-rich or electron-poor sites in a biological target, showcasing its capacity to participate in electron donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. dergipark.org.trnih.gov This technique is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks by analyzing the molecule's electronic density. dergipark.org.trnih.govnih.gov The MEP map provides valuable insights into the relationship between a molecule's structure and its physicochemical properties. dergipark.org.tr

In the context of this compound, an MEP analysis reveals the regions of positive and negative electrostatic potential, which are typically color-coded for clarity. The different colors on the MEP surface indicate the varying electrostatic potential values, identifying regions that are electron-rich or electron-poor. nih.gov

Key Findings from MEP Analysis:

Nucleophilic and Electrophilic Regions: The MEP map clearly distinguishes between areas prone to electrophilic attack and those susceptible to nucleophilic attack. dergipark.org.trnih.gov

Electron-rich regions , indicated by shades of red, correspond to negative electrostatic potential. These areas are characterized by a high electron density and are the most likely sites for electrophilic attack. In guanidine derivatives, these regions are typically concentrated around the nitrogen atoms due to the presence of lone pairs of electrons. nih.gov

Electron-deficient regions , shown in shades of blue, represent positive electrostatic potential. These areas have a lower electron density and are susceptible to nucleophilic attack. For this compound, these positive regions are generally located around the hydrogen atoms of the amine groups and the phenyl rings. nih.gov

Neutral regions , often colored green, signify areas with near-zero electrostatic potential.

The MEP surface is a critical tool for understanding the chemical reactivity of molecules, including how they interact with biological targets and other chemical species. nih.govnih.gov By mapping the electron density, it provides a visual representation of the molecule's size, shape, and charge distribution, which are key determinants of its chemical behavior. nih.gov

Below is a representative data table illustrating the correlation between color-coding on an MEP map and the electrostatic potential values, which helps in identifying reactive sites.

Interactive Data Table: MEP Surface Color Coding and Electrostatic Potential

| Color Region | Electrostatic Potential Range (a.u.) | Interpretation | Predicted Interaction |

| Red | High Negative (e.g., < -0.02) | Electron-rich | Site for Electrophilic Attack |

| Yellow | Moderate Negative | Moderate Electron Density | |

| Green | Near Zero | Neutral Potential | |

| Blue | High Positive (e.g., > +0.02) | Electron-deficient | Site for Nucleophilic Attack |

Advanced Guanidine Derivatives and Their Chemical Applications

Chiral Guanidine (B92328) Derivatives in Asymmetric Synthesis

Chiral guanidines have emerged as powerful organocatalysts, leveraging their basicity and hydrogen-bonding capabilities to control stereoselectivity in a wide array of organic transformations. rsc.orgnih.gov These catalysts are typically classified as bicyclic, monocyclic, or acyclic, and have been successfully employed in reactions such as Michael additions, Henry reactions, and Diels-Alder reactions. rsc.orgnih.gov Furthermore, the development of chiral guanidinium (B1211019) salts has expanded their use into phase-transfer catalysis and H-bond donor catalysis. rsc.org The combination of chiral guanidines with metal complexes has also proven to be a fruitful strategy for tackling challenging asymmetric syntheses. rsc.org

A review of the current scientific literature did not yield specific examples of chiral derivatives of N,N'-Bis(dimethylphenyl)guanidine being developed or applied as catalysts in asymmetric synthesis. Research in this area has predominantly focused on other guanidine scaffolds.

Functionalized Guanidine Systems with Specific Donor Functions (e.g., Sulfur)

The incorporation of additional donor atoms, such as sulfur, into the guanidine framework creates multifunctional ligands capable of coordinating with metal centers in unique ways. These functionalized systems are of particular interest in bioinorganic chemistry for mimicking the active sites of metalloenzymes and in materials science. For instance, guanidine derivatives featuring thioether or disulfide groups have been synthesized and used to create copper-thiolate complexes that model the copper-sulfur active centers in enzymes like cytochrome-c oxidase. nih.gov The synthesis of such ligands often involves the reaction of thioureas with amines or the functionalization of existing guanidine cores with sulfur-containing moieties. nih.govresearchgate.net

Despite the interest in this area, a detailed search of published research did not identify specific studies on this compound being functionalized with sulfur-containing groups to create systems with specific donor functions.

Conjugated Bis-Guanidine Systems as Versatile Platforms

Conjugated bis-guanidine (CBG) systems represent a sophisticated class of ligands that have shown significant versatility. Tetra-aryl-substituted symmetrical conjugated bis-guanidines, including those where the aryl group is a dimethylphenyl moiety (specifically 2,6-dimethylphenyl), have been synthesized and characterized. These CBG ligands are notable for their ability to form both four- and six-membered heterocycles that can house multiple metal centers within a single molecule. This is possible due to the presence of multiple acidic protons that can be selectively removed upon reaction with metal reagents.